molecular formula C13H8BrClFNO2 B12582856 N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide CAS No. 634186-33-7

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12582856
CAS No.: 634186-33-7
M. Wt: 344.56 g/mol
InChI Key: CPPDUJPJVHACNB-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C13H8BrClFNO It is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the benzamide and hydroxyl groups.

    N-(2-Bromo-4-fluorophenyl)acetamide: Similar in structure but with an acetamide group instead of a benzamide group.

    Vandetanib: Contains the 4-bromo-2-fluorophenyl group but has additional functional groups and is used as a kinase inhibitor in cancer treatment.

Uniqueness

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

634186-33-7

Molecular Formula

C13H8BrClFNO2

Molecular Weight

344.56 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C13H8BrClFNO2/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18/h1-6,18H,(H,17,19)

InChI Key

CPPDUJPJVHACNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)F)O

Origin of Product

United States

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